1-Benzyl-1-butyl-3-phenyl-2-thiourea 1-Benzyl-1-butyl-3-phenyl-2-thiourea
Brand Name: Vulcanchem
CAS No.: 101786-18-9
VCID: VC16043728
InChI: InChI=1S/C18H22N2S/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol

1-Benzyl-1-butyl-3-phenyl-2-thiourea

CAS No.: 101786-18-9

Cat. No.: VC16043728

Molecular Formula: C18H22N2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-1-butyl-3-phenyl-2-thiourea - 101786-18-9

Specification

CAS No. 101786-18-9
Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
IUPAC Name 1-benzyl-1-butyl-3-phenylthiourea
Standard InChI InChI=1S/C18H22N2S/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21)
Standard InChI Key VDFUCSQUJYZLAZ-UHFFFAOYSA-N
Canonical SMILES CCCCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound features a thiourea backbone (R1NHC(=S)NR2R3\text{R}^1\text{NHC}(=\text{S})\text{NR}^2\text{R}^3) with three distinct substituents:

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) at the N1 position.

  • A butyl group (C4H9\text{C}_4\text{H}_9) also at N1.

  • A phenyl group (C6H5\text{C}_6\text{H}_5) at the N3 position.

This arrangement creates steric hindrance around the thiocarbonyl group, potentially influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Number101786-18-9
Molecular FormulaC18H22N2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{S}
Molecular Weight298.453 g/mol
Linear FormulaC18H22N2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{S}
MDL NumberMFCD00158840

Spectroscopic Characterization

While experimental spectral data for 1-benzyl-1-butyl-3-phenyl-2-thiourea remain unpublished, analogous thiourea derivatives provide insights into expected features:

  • FTIR: A strong absorption band near 1250–1350 cm1^{-1} corresponding to the C=S stretch . N-H stretches typically appear between 3200–3400 cm1^{-1}.

  • 1H^1\text{H}-NMR: Downfield shifts for the thiourea NH protons (δ 9–11 ppm) due to hydrogen bonding with the thiocarbonyl group . Aromatic protons from benzyl and phenyl groups would resonate between δ 6.5–7.5 ppm.

  • 13C^{13}\text{C}-NMR: The thiocarbonyl carbon (C=S) appears near δ 180–190 ppm, while aromatic carbons range from δ 120–140 ppm .

Synthetic Methodologies

General Thiourea Synthesis

Thioureas are typically synthesized via two primary routes:

Challenges in Target Compound Synthesis

The steric bulk of the N1-benzyl and N1-butyl groups complicates purification and isolation. In related systems, Dimroth rearrangements have been observed when secondary amines react with isothiocyanates, leading to tautomeric equilibria between thiourea and isothiourea forms . For 1-benzyl-1-butyl-3-phenyl-2-thiourea, such rearrangements could result in byproducts unless reaction conditions (temperature, solvent polarity) are carefully controlled.

Reactivity and Stability

Hydrogen Bonding and Tautomerism

The thiourea moiety participates in intramolecular hydrogen bonding between the N-H and C=S groups, stabilizing specific tautomeric forms. Computational studies on analogous compounds suggest that the thione form (C=S\text{C}=S) is more stable than the thiol form (SH\text{SH}) by approximately 3–5 kcal/mol . This preference influences reactivity in cycloaddition reactions and metal coordination.

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